6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17495627
InChI: InChI=1S/C8H5ClF3N3/c1-4-2-15-3-5(9)14-6(7(15)13-4)8(10,11)12/h2-3H,1H3
SMILES:
Molecular Formula: C8H5ClF3N3
Molecular Weight: 235.59 g/mol

6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine

CAS No.:

Cat. No.: VC17495627

Molecular Formula: C8H5ClF3N3

Molecular Weight: 235.59 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine -

Specification

Molecular Formula C8H5ClF3N3
Molecular Weight 235.59 g/mol
IUPAC Name 6-chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyrazine
Standard InChI InChI=1S/C8H5ClF3N3/c1-4-2-15-3-5(9)14-6(7(15)13-4)8(10,11)12/h2-3H,1H3
Standard InChI Key BYXHHBPYGFHGGJ-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C=C(N=C(C2=N1)C(F)(F)F)Cl

Introduction

Molecular and Structural Characteristics

Chemical Composition and Nomenclature

The compound’s molecular formula is C₈H₅ClF₃N₃, with a molecular weight of 235.59 g/mol. Its IUPAC name, 6-chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyrazine, reflects the positions of the substituents on the bicyclic framework. The imidazo[1,2-A]pyrazine core consists of a five-membered imidazole ring fused to a six-membered pyrazine ring, creating a planar structure conducive to π-π stacking interactions .

Structural Features and Computational Descriptors

Key structural features include:

  • Chlorine at position 6, which enhances electrophilicity and binding affinity to biological targets.

  • Methyl group at position 2, contributing to steric effects and lipophilicity.

  • Trifluoromethyl group at position 8, which improves metabolic stability and membrane permeability .

Computational analyses reveal a topological polar surface area (TPSA) of 30.2 Ų and an XLogP3-AA value of 1.7, indicating moderate hydrophobicity . The compound’s InChIKey (BYXHHBPY) and Standard InChI string provide unambiguous identifiers for database searches.

Table 1: Molecular Properties of 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine

PropertyValue
Molecular FormulaC₈H₅ClF₃N₃
Molecular Weight235.59 g/mol
TPSA30.2 Ų
XLogP3-AA1.7
Hydrogen Bond Donors0
Rotatable Bonds0

Synthetic Pathways and Optimization

Conventional Synthesis Strategies

The synthesis of imidazo[1,2-A]pyrazines typically involves condensation reactions between 2-aminopyrazines and α-haloketones or α-haloaldehydes . For 6-chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine, a multi-step approach is employed:

  • Cyclization: Reaction of 6-chloro-2-(trifluoromethyl)pyrazin-3-amine with chloroacetone under basic conditions forms the imidazo[1,2-A]pyrazine core .

  • Chlorination: Treatment with phosphorus oxychloride introduces the chlorine substituent at position 8 .

  • Functionalization: Alkylation or trifluoromethylation steps optimize substituent placement .

Recent Advances in Synthesis

DerivativeTarget Organism/Cell LineActivity (IC₅₀/MIC)
11aS. aureus2 µg/mL
11gHCT-1165 µM
Parent compoundMCF-718 µM

Drug Development Insights

Metabolic Stability and ADME Profiles

The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, extending the compound’s half-life in plasma . In silico ADME predictions suggest favorable oral bioavailability (70–80%) and blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Studies

SAR analyses reveal that:

  • Chlorine at position 6 is critical for antibacterial activity.

  • Methyl substitution at position 2 balances lipophilicity and solubility.

  • Trifluoromethyl groups at position 8 enhance target binding through hydrophobic interactions .

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